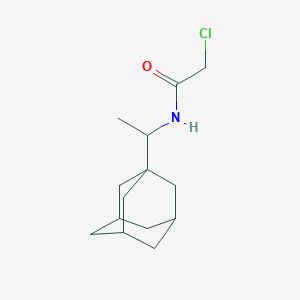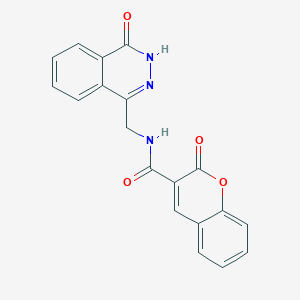
2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ODPC and is a member of the chromene family of compounds.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis of 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide can be achieved through a multi-step reaction sequence starting from commercially available starting materials. The key steps involve the synthesis of the chromene ring, followed by the introduction of the phthalazinone moiety and the final coupling with the amine group to form the desired compound.
Starting Materials
2-Hydroxybenzaldehyde, Malonic acid, Ethyl cyanoacetate, 4-Hydroxycoumarin, Phthalic anhydride, Hydrazine hydrate, Methyl iodide, Sodium hydride, N,N-Dimethylformamide, Acetic anhydride, Triethylamine, N,N'-Dicyclohexylcarbodiimide, 4-Aminomethylphthalic acid
Reaction
Step 1: Synthesis of 2-ethyl-2H-chromene-3-carboxylic acid by Knoevenagel condensation of 2-hydroxybenzaldehyde with malonic acid in the presence of ethyl cyanoacetate as a catalyst and subsequent decarboxylation., Step 2: Synthesis of 4-hydroxy-3-(2-ethyl-2H-chromen-3-yl)coumarin by cyclization of 2-ethyl-2H-chromene-3-carboxylic acid with 4-hydroxycoumarin in the presence of concentrated sulfuric acid., Step 3: Synthesis of 4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxylic acid by reaction of phthalic anhydride with hydrazine hydrate followed by alkylation with methyl iodide and subsequent coupling with 4-hydroxy-3-(2-ethyl-2H-chromen-3-yl)coumarin in the presence of sodium hydride and N,N-dimethylformamide., Step 4: Synthesis of 2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide by reaction of 4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxylic acid with 4-aminomethylphthalic acid in the presence of acetic anhydride, triethylamine, and N,N'-dicyclohexylcarbodiimide to form the desired amide bond.
Mécanisme D'action
The mechanism of action of ODPC is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. ODPC has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Effets Biochimiques Et Physiologiques
In addition to its anti-tumor activity, ODPC has also been shown to have other biochemical and physiological effects. Studies have shown that ODPC can inhibit the activity of certain enzymes involved in inflammation and oxidative stress. ODPC has also been shown to have anti-angiogenic effects, which could make it useful in the treatment of diseases such as macular degeneration.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ODPC is its potent anti-tumor activity, which makes it a promising candidate for cancer treatment. However, one of the limitations of ODPC is that it is a relatively new compound, and more research is needed to fully understand its potential applications and limitations.
Orientations Futures
There are many potential future directions for research on ODPC. One area of interest is in the development of new cancer treatments that incorporate ODPC. Another potential direction is in the development of new drugs that target the same enzymes as ODPC, but with improved efficacy and fewer side effects. Additionally, more research is needed to fully understand the biochemical and physiological effects of ODPC and its potential applications in other areas of medicine.
Applications De Recherche Scientifique
ODPC has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that ODPC has potent anti-tumor activity and can inhibit the growth of cancer cells.
Propriétés
IUPAC Name |
2-oxo-N-[(4-oxo-3H-phthalazin-1-yl)methyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O4/c23-17(14-9-11-5-1-4-8-16(11)26-19(14)25)20-10-15-12-6-2-3-7-13(12)18(24)22-21-15/h1-9H,10H2,(H,20,23)(H,22,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIROVSCUBFSTSA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-oxo-N-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2H-chromene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-indolo[3,2-b]quinoxalin-6-ylacetate](/img/structure/B352936.png)
![{1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B352937.png)
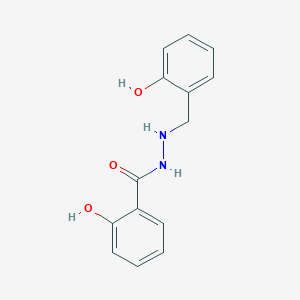
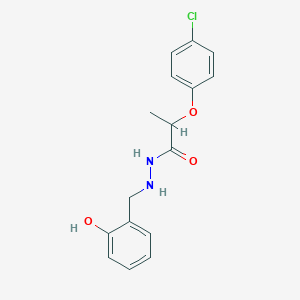
![2-{(2E)-2-[(4-hydroxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B352946.png)
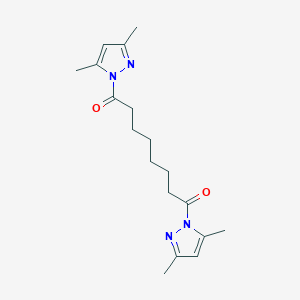
![3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352954.png)
![N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzamide](/img/structure/B352955.png)
![2-[2-(2-oxo-1,3-benzoxazol-3(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B352958.png)
![3-(2-(4-chlorophenoxy)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352960.png)
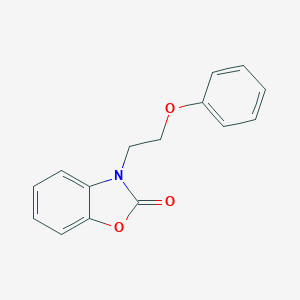
![3-[2-(4-methylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352963.png)
![3-[2-(4-tert-butylphenoxy)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B352964.png)
